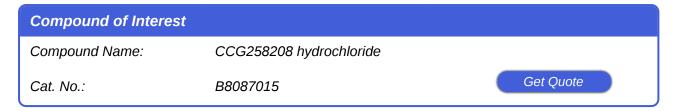


Preparing CCG258208 Hydrochloride for Intraperitoneal Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG258208 hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling.[1][2] With an IC50 of 30 nM for GRK2, it demonstrates significant selectivity over other kinases like GRK5 and GRK1.[1][3] Upregulation of GRK2 is implicated in pathological conditions such as heart failure, making CCG258208 a valuable tool for cardiovascular research.[1] Proper preparation and administration of this compound are critical for obtaining reliable and reproducible results in in vivo studies. This document provides detailed application notes and protocols for the preparation of CCG258208 hydrochloride for intraperitoneal (IP) injection.

Data Presentation

Successful in vivo experiments hinge on the appropriate formulation of the therapeutic agent. The following table summarizes the solubility of **CCG258208 hydrochloride** in various solvent systems commonly used for animal studies. It is recommended to prepare fresh solutions for in vivo experiments and use them on the same day for optimal results.[1][3] Should precipitation occur, gentle warming and/or sonication can be used to facilitate dissolution.[1][3]

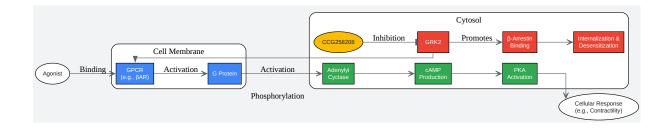


Formulation	Vehicle	Achievable Concentration (mg/mL)	Molar Concentration (mM)	Observations
In Vitro Stock Solutions				
DMSO	250	511.31	Requires ultrasonic and newly opened DMSO for best results.[2][3]	
H ₂ O	50	102.26	Requires ultrasonic.[2][3]	-
In Vivo Formulations				
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.08	≥ 4.25	Clear solution.[1]	
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.08	≥ 4.25	Clear solution.[1]	-
10% DMSO + 90% Corn Oil	≥ 2.08	≥ 4.25	Clear solution.[1]	-

Mechanism of Action: GRK2 Inhibition

CCG258208 functions by selectively inhibiting GRK2. In conditions like heart failure, elevated GRK2 levels lead to desensitization of β -adrenergic receptors (β ARs), impairing cardiac function. By inhibiting GRK2, CCG258208 can help restore β AR signaling, leading to improved cardiac contractility.[1]





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Signaling pathway of GRK2 inhibition by CCG258208.

Experimental ProtocolsPreparation of Stock Solutions

For consistency, it is advisable to prepare a concentrated stock solution of CCG258208 in 100% DMSO. This stock can then be diluted into the appropriate aqueous-based vehicle for in vivo administration.[1]

Materials:

- CCG258208 hydrochloride powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile microcentrifuge tubes or vials

Protocol:

- Aseptically weigh the desired amount of CCG258208 hydrochloride powder.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 20.8 mg/mL).[1]



- Vortex or sonicate at room temperature until the powder is completely dissolved, resulting in a clear solution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C or -80°C.[1] Stored at -80°C, the solution is stable for 6 months, and at -20°C for 1 month.[3]

Preparation of In Vivo Formulations for Intraperitoneal Injection

The following protocols detail the preparation of 1 mL of dosing solution for in vivo studies. The volumes can be scaled as needed. It is crucial to add the solvents in the specified order to ensure complete dissolution.[1] For in vivo experiments, it is recommended to prepare the working solution freshly and use it on the same day.[3]

Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline

This vehicle is suitable for various routes of administration, including intraperitoneal (i.p.) and intravenous (i.v.) injections.[1]

Materials:

- CCG258208 in DMSO stock solution (e.g., 20.8 mg/mL)
- PEG300, sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile

Protocol:

- To a sterile tube, add 100 μL of the CCG258208 DMSO stock solution (20.8 mg/mL).[3]
- Add 400 μL of PEG300 and mix evenly.[3]
- Add 50 µL of Tween-80 and mix thoroughly.[3]



- Add 450 μL of sterile saline to bring the final volume to 1 mL.[3]
- Mix until a clear solution is obtained.

Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)

This formulation utilizes sulfobutylether- β -cyclodextrin (SBE- β -CD) to enhance solubility and is often well-tolerated.[1]

Materials:

- CCG258208 in DMSO stock solution (e.g., 20.8 mg/mL)
- 20% (w/v) SBE-β-CD in sterile saline

Protocol:

- To a sterile tube, add 100 μL of the CCG258208 DMSO stock solution (20.8 mg/mL).[3]
- Add 900 μL of the 20% SBE-β-CD solution.[1][3]
- · Mix thoroughly until the solution is clear.

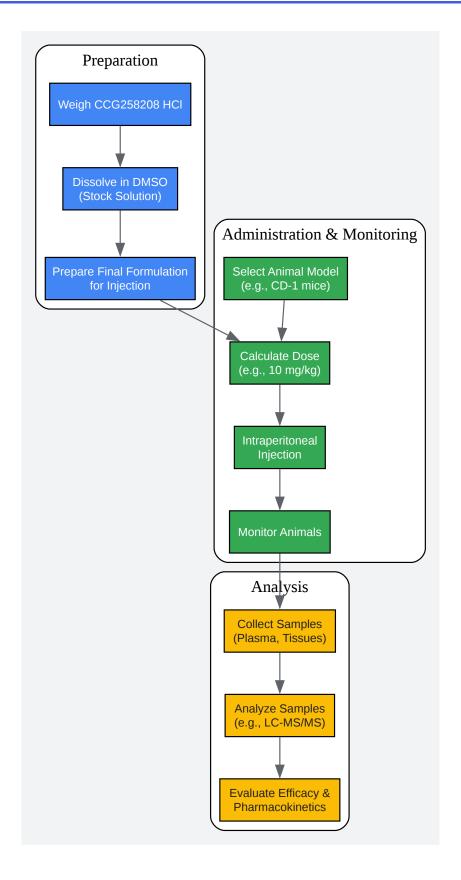
In Vivo Administration

An example of an in vivo study using CCG258208 involved a single intraperitoneal injection of 10 mg/kg in CD-1 mice. This dose resulted in total plasma drug levels exceeding the GRK2 IC50 for seven hours.[3][4][5]

Experimental Workflow

The following diagram illustrates a general workflow for in vivo studies utilizing CCG258208.





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